

Technical Guide: Spectroscopic Profiling of Pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Pyridine-3-sulfonamide*

CAS No.: 2922-45-4

Cat. No.: B1584339

[Get Quote](#)

Executive Summary & Pharmacophore Context

Pyridine-3-sulfonamide (C

H

N

O

S) is a critical fragment in medicinal chemistry, serving as the foundational pharmacophore for Carbonic Anhydrase Inhibitors (CAIs) and various anticancer agents. Unlike benzene-sulfonamides, the pyridine nitrogen introduces specific solubility challenges and electronic effects that complicate spectral analysis.

This guide provides a validated framework for the structural confirmation of **Pyridine-3-sulfonamide**, distinguishing it from its 2- and 4-isomers through diagnostic spectroscopic handles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

- CAS: 1594-57-6[1][2]
- Molecular Weight: 158.18 g/mol [3][4]

- Appearance: White to off-white crystalline powder
- Melting Point: 169–171 °C[5]
- Solubility: Soluble in DMSO, Methanol (hot); Sparingly soluble in Water; Insoluble in non-polar solvents (Hexane, CHCl₃).

Sample Preparation Protocols

Author's Note: The most common failure mode in analyzing this compound is solvent selection. The sulfonamide protons are exchangeable and often vanish in wet solvents or broaden significantly in chloroform.

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of exchangeable amide protons ().

- Solvent Choice: Use DMSO-d₆ (99.9% D). Avoid CDCl₃ due to poor solubility and rapid proton exchange which broadens the amide peak.
- Drying: Ensure the NMR tube is oven-dried. Trace water in DMSO-d₆ (typically at 3.33 ppm) can catalyze proton exchange, coalescing the doublet/singlet into the baseline.
- Concentration: Prepare a solution of ~10 mg in 0.6 mL DMSO-d₆. High concentrations can cause stacking effects, shifting aromatic protons upfield.

Protocol B: IR Sample Preparation

Objective: Clearly resolve the symmetric and asymmetric sulfonyl stretches.

- Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent hygroscopic water absorption which obscures the N-H region (3200-3400 cm).
- Cleaning: Clean the crystal with isopropanol before and after to prevent cross-contamination from previous sulfonyl-containing samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of **Pyridine-3-sulfonamide** is characterized by a distinct splitting pattern typical of 3-substituted pyridines. The key diagnostic is the H2 proton, which appears most downfield due to the synergistic deshielding of the ring nitrogen and the sulfonamide group.

Predicted ¹H NMR Data (400 MHz, DMSO-d)

Proton	Position	Chemical Shift (, ppm)	Multiplicity	Coupling (Hz)	Diagnostic Note
H2	C2-H	8.95 – 9.05	Doublet (d) or Broad Singlet		Most Deshielded. Located between N and SO
H6	C6-H	8.75 – 8.85	Doublet of doublets (dd)	,	Deshielded by adjacent Ring N.
H4	C4-H	8.20 – 8.30	Doublet of doublets (dd)	,	Ortho to SO , Para to N.
H5	C5-H	7.60 – 7.70	Doublet of doublets (dd)	,	Most shielded aromatic proton (Meta to N).
NH	Amide	7.50 – 7.80	Broad Singlet (s)	N/A	Exchangeable. Disappears on D O shake.

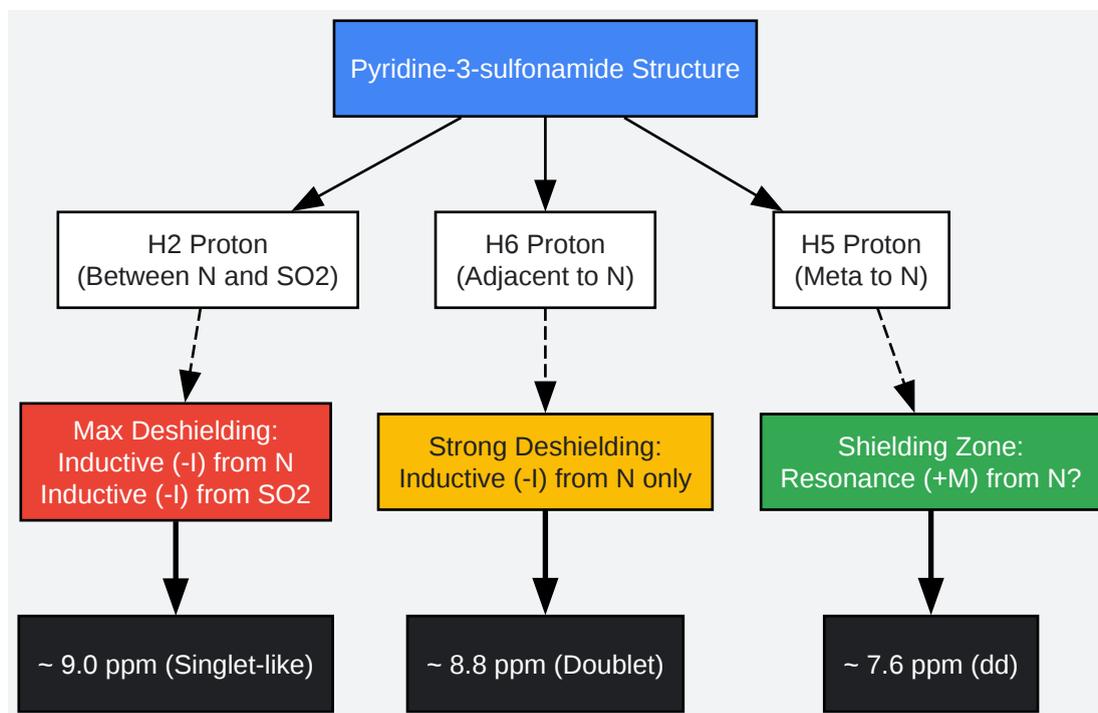
C NMR Data (100 MHz, DMSO-d)

- C3 (Ipso): ~140.0 ppm (Quaternary, attached to S)
- C6: ~153.0 ppm
- C2: ~147.0 ppm
- C4: ~134.0 ppm

- C5: ~124.0 ppm

Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on electronic effects.



[Click to download full resolution via product page](#)

Figure 1: Logic flow for assigning aromatic protons based on electronic environments.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the functional group integrity (Sulfonamide vs. Sulfonic Acid). The diagnostic bands are the S=O stretches.[6]

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity	Notes
	Asymmetric Stretch	3300 – 3380	Medium	Often appears as a doublet.
	Symmetric Stretch	3200 – 3260	Medium	
	Asymmetric Stretch	1330 – 1360	Strong	Primary Diagnostic.
	Symmetric Stretch	1150 – 1180	Strong	Primary Diagnostic.
	Ring Stretch	1580 – 1590	Medium	Pyridine skeletal vibration.
	Stretch	900 – 920	Weak	Often obscured in fingerprint region.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in Positive Mode (

ve) is the standard for sulfonamides. The molecule ionizes readily due to the basic pyridine nitrogen.

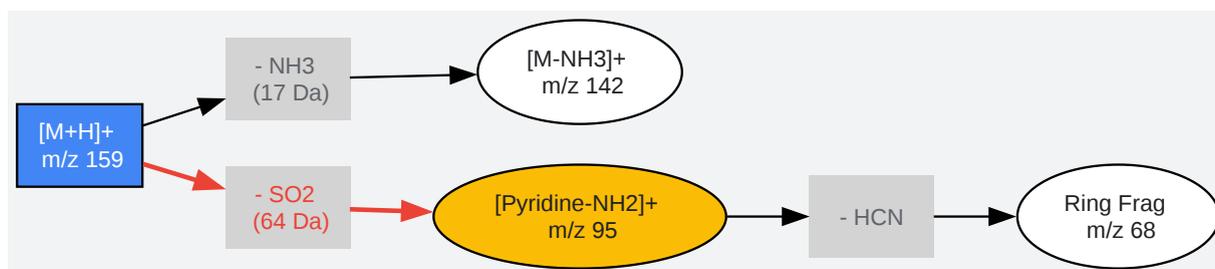
Fragmentation Pathway

Aromatic sulfonamides exhibit a characteristic "rearrangement-elimination" pathway. Unlike simple cleavage, the sulfonamide often rearranges to eliminate neutral SO

- Parent Ion:
- Base Peak: Often the parent ion in soft ionization.

- Key Fragments:
 - 142: Loss of NH (17 Da).
 - 95: Loss of SO (64 Da). This is the signature rearrangement for arylsulfonamides.
 - 78: Pyridine ring fragment

Fragmentation Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: ESI(+) Fragmentation pathway. The red path (Loss of SO₂) is characteristic of sulfonamides.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 232710, **Pyridine-3-sulfonamide**. Retrieved from [\[Link\]](#)
- AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Search No. 1594-57-6). Retrieved from [\[Link\]](#)
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [\[7\]](#) Rapid Communications in Mass Spectrometry. [\[7\]](#) Retrieved from [\[Link\]](#)

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[8] Chem. (For DMSO/Water shift verification). Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WO2008157740A2 - Faah inhibitors - Google Patents [\[patents.google.com\]](#)
- 2. US20090118503A1 - Faah inhibitors - Google Patents [\[patents.google.com\]](#)
- 3. Pyridine-3-sulfonamide | C₅H₆N₂O₂S | CID 232710 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 4. Pyridine-3-sulfonamide | CymitQuimica [\[cymitquimica.com\]](#)
- 5. aksci.com [\[aksci.com\]](#)
- 6. asianpubs.org [\[asianpubs.org\]](#)
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 8. scs.illinois.edu [\[scs.illinois.edu\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Pyridine-3-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584339#spectroscopic-data-for-pyridine-3-sulfonamide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1584339#spectroscopic-data-for-pyridine-3-sulfonamide-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com